Pentafluoropropanol

描述

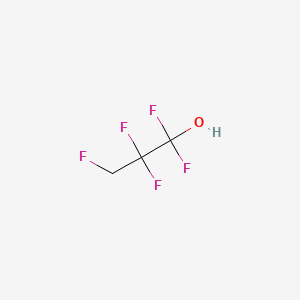

Structure

3D Structure

属性

CAS 编号 |

28302-70-7 |

|---|---|

分子式 |

C3H3F5O |

分子量 |

150.05 g/mol |

IUPAC 名称 |

1,1,2,2,3-pentafluoropropan-1-ol |

InChI |

InChI=1S/C3H3F5O/c4-1-2(5,6)3(7,8)9/h9H,1H2 |

InChI 键 |

COWKRCCNQSQUGJ-UHFFFAOYSA-N |

规范 SMILES |

C(C(C(O)(F)F)(F)F)F |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,2,3,3,3-Pentafluoropropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,3-Pentafluoropropanol (PFP), with the chemical formula CF3CF2CH2OH, is a fluorinated alcohol that has garnered significant interest in various scientific and industrial fields.[1] Its unique properties, stemming from the presence of five fluorine atoms, make it a valuable solvent, a versatile reagent in organic synthesis, and a key building block for advanced materials.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of PFP, with a focus on data relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

The distinct physicochemical properties of 2,2,3,3,3-pentafluoropropanol are a direct result of its highly fluorinated structure. The strong electron-withdrawing effect of the fluorine atoms significantly influences its polarity, boiling point, and solvent characteristics.

General Properties

A summary of the key physical and chemical identifiers for 2,2,3,3,3-pentafluoropropanol is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C3H3F5O | [3] |

| Molecular Weight | 150.05 g/mol | [3] |

| CAS Number | 422-05-9 | [3] |

| Appearance | Colorless liquid | [4] |

| IUPAC Name | 2,2,3,3,3-pentafluoropropan-1-ol | [4] |

| Synonyms | 1H,1H-Pentafluoro-1-propanol, PFPOH | [4] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of 2,2,3,3,3-pentafluoropropanol.

| Property | Value | Experimental Conditions | Reference |

| Boiling Point | 80 °C | at 748 mmHg | |

| Density | 1.505 g/mL | at 25 °C | |

| Refractive Index (n_D) | 1.288 | at 20 °C | |

| Flash Point | 60 °C | - | [4] |

| Water Solubility | 21.9 g/L | at 25 °C | [5] |

Chemical Reactivity and Stability

2,2,3,3,3-Pentafluoropropanol exhibits chemical reactivity characteristic of a primary alcohol, but with modifications due to the strong inductive effect of the pentafluoroethyl group.

General Reactivity

The electron-withdrawing nature of the fluorine atoms makes the hydroxyl proton more acidic compared to its non-fluorinated analog, propanol. This enhanced acidity influences its reactivity in base-catalyzed reactions. The compound is stable under normal storage and handling conditions.[3]

Incompatibilities

2,2,3,3,3-Pentafluoropropanol is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[5] Reactions with these substances can be vigorous and should be avoided.

Role in Organic Synthesis

PFP serves as a versatile building block and reaction medium in organic synthesis. Its unique solvent properties, such as high polarity and low nucleophilicity, can enhance reaction rates and selectivity.[2] It is particularly useful in the synthesis of other fluorinated compounds.[1]

Synthesis of 2,2,3,3,3-Pentafluoropropanol

The most common laboratory and industrial synthesis of 2,2,3,3,3-pentafluoropropanol involves the catalytic hydrogenation of methyl pentafluoropropionate.

Experimental Protocol: Catalytic Hydrogenation of Methyl Pentafluoropropionate

Materials:

-

Methyl pentafluoropropionate

-

Hydrogen gas (H₂)

-

5% Rhodium on alumina (B75360) catalyst

-

Ethanol (solvent)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and a heating mantle

Procedure:

-

The high-pressure autoclave reactor is charged with methyl pentafluoropropionate and ethanol.

-

The 5% rhodium on alumina catalyst is carefully added to the reactor.

-

The reactor is sealed and purged several times with nitrogen gas to remove any air.

-

The reactor is then pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred and heated to the appropriate temperature.

-

The progress of the reaction is monitored by gas chromatography (GC).

-

Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The filtrate is then purified by distillation to yield 2,2,3,3,3-pentafluoropropanol.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of 2,2,3,3,3-pentafluoropropanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of PFP.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent difluoromethylene group and a singlet for the hydroxyl proton (-OH), which may be broadened or exchangeable depending on the solvent and concentration.

-

¹⁹F NMR: The fluorine NMR spectrum will provide distinct signals for the -CF₂- and -CF₃ groups, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the -CH₂OH, -CF₂-, and -CF₃ carbons.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

A solution of 2,2,3,3,3-pentafluoropropanol is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, is added.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H, ¹⁹F, and ¹³C NMR spectra are acquired using standard pulse sequences. The number of scans and relaxation delays are optimized to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum of PFP displays characteristic absorption bands corresponding to its functional groups.

Key IR Absorption Bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

Strong absorption bands in the region of 1000-1350 cm⁻¹ due to the C-F stretching vibrations.

-

Absorption bands corresponding to C-H stretching and bending vibrations.

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat 2,2,3,3,3-pentafluoropropanol directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

-

The molecular ion peak (M⁺) may be observed.

-

Characteristic fragmentation patterns will involve the loss of small molecules or radicals, such as H₂O, HF, and fragments of the pentafluoroethyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).

Sample Preparation:

-

A dilute solution of 2,2,3,3,3-pentafluoropropanol is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically set to 250 °C.

-

Oven Temperature Program: A temperature ramp is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used.

-

Mass Range: Scanned over a range that includes the molecular weight of the compound (e.g., m/z 30-200).

Applications in Research and Drug Development

The unique properties of 2,2,3,3,3-pentafluoropropanol make it a valuable tool in several areas of research and development.

-

Specialty Solvent: Its ability to dissolve a wide range of compounds and its low nucleophilicity make it an excellent solvent for various chemical reactions, including those involving sensitive reagents.[2]

-

Fluorinated Building Block: PFP is a key starting material for the synthesis of more complex fluorinated molecules, which are of great interest in the pharmaceutical and agrochemical industries due to the often-enhanced biological activity and metabolic stability of fluorinated compounds.[1]

-

Derivatizing Reagent: In analytical chemistry, PFP can be used as a derivatizing reagent to improve the volatility and chromatographic behavior of certain analytes for GC-MS analysis.

-

Advanced Materials: It is used in the development of fluorinated polymers and coatings, imparting properties such as chemical resistance and low surface energy.[2]

Safety and Handling

2,2,3,3,3-Pentafluoropropanol is a flammable liquid and should be handled with appropriate safety precautions.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2,2,3,3,3-Pentafluoro-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide to Fluorinated Compounds in Research and Development

An Important Note on CAS Numbers: The initial request specified CAS number 422-05-9, which corresponds to 2,2,3,3,3-Pentafluoro-1-propanol (B1212958) . However, the topic also mentioned 4-methoxy-3-methylbenzonitrile , which is associated with CAS number 53078-71-0 . To provide a comprehensive resource that addresses this discrepancy, this guide will provide a detailed technical overview of both compounds.

Part 1: 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9)

Chemical Properties and Data

2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated alcohol recognized for its unique physicochemical properties, which make it a valuable solvent and reagent in various chemical applications.[1] Its high fluorine content imparts significant thermal and chemical stability.

Table 1: Physicochemical Properties of 2,2,3,3,3-Pentafluoro-1-propanol

| Property | Value | Reference |

| Molecular Formula | C₃H₃F₅O | [2] |

| Molecular Weight | 150.05 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 81 °C | |

| Density | 1.51 g/mL | |

| Refractive Index | n20/D 1.29 | |

| Purity | ≥98% (GC) | [1] |

| Storage Conditions | 2 - 8 °C |

Synthesis and Experimental Protocols

The synthesis of 2,2,3,3,3-pentafluoro-1-propanol can be achieved through various methods, with the reduction of perfluoropropionic acid derivatives being a common approach.

A prevalent method involves the catalytic hydrogenation of methyl pentafluoropropionate using a rhodium-alumina catalyst.

Experimental Protocol: Catalytic Hydrogenation of Methyl Pentafluoropropionate

-

Reactor Preparation: Add methyl pentafluoropropionate and a 1% rhodium-alumina catalyst to a high-pressure reaction kettle.

-

Inerting: Purge the reactor by repeatedly evacuating and filling with nitrogen until the oxygen content is below 100 ppm.

-

Reaction Conditions: Heat the reactor to 100-300 °C and introduce hydrogen gas. Maintain the reaction under stirring.

-

Monitoring and Completion: Monitor the reaction progress. Once the volume ratio of hydrogen to oxygen is greater than 0.05, stop the hydrogenation. Continue the reaction for an additional 10-30 hours.

-

Work-up: Cool the reactor to room temperature, discharge the contents, and filter to remove the catalyst. The filtrate is the 2,2,3,3,3-pentafluoro-1-propanol product.

Caption: Catalytic hydrogenation synthesis of 2,2,3,3,3-Pentafluoro-1-propanol.

Applications and Uses

2,2,3,3,3-Pentafluoro-1-propanol has a range of applications in research and industry, primarily as a specialized solvent and a reagent in organic synthesis.

-

Fluorinated Solvents: It serves as an effective solvent in various chemical reactions, particularly in the synthesis of other fluorinated compounds, enhancing reaction efficiency and selectivity.[1]

-

Reagent in Organic Synthesis: It is used for the preparation of other fluorinated molecules.[1]

-

Derivatization Reagent for GC-MS: This alcohol is used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) to improve the volatility and detection of analytes. For instance, it has been used in the detection of L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in plasma, as well as in the analysis of cocaine and its metabolites.

-

Synthesis of Trifluoromethyl Ynamines: It is a starting material for the preparation of trifluoromethyl ynamines, which are valuable building blocks in organic synthesis.

This is a general protocol for the derivatization of fatty acids using a fluorinated alcohol, which can be adapted for 2,2,3,3,3-pentafluoro-1-propanol.

-

Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness.

-

Reagent Addition: Add 2 mL of a 12-14% solution of a suitable catalyst (e.g., Boron Trifluoride) in 2,2,3,3,3-pentafluoro-1-propanol to the sample.

-

Reaction: Cap the tube and heat at 60-100 °C for 5-60 minutes. The optimal time and temperature may need to be determined empirically.

-

Extraction: Cool the reaction mixture. Add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane). Shake vigorously to extract the derivatized fatty acids into the organic layer.

-

Sample Analysis: The organic layer containing the pentafluoropropyl esters of the fatty acids is then ready for GC-MS analysis.

Caption: General workflow for fatty acid derivatization for GC-MS analysis.

Toxicological Data

A teratogenicity study of 2,2,3,3,3-pentafluoro-1-propanol has been conducted in rats to assess its potential for causing developmental defects.

Experimental Protocol: Rat Teratogenicity Study Overview

This protocol is based on the general principles of OECD Test Guideline 414 for prenatal developmental toxicity studies.[3][4]

-

Animal Model: Pregnant Wistar rats are used.[5]

-

Dosing: The test substance is diluted in a suitable vehicle (e.g., sesame oil) and administered by oral gavage once daily during the period of organogenesis (gestation days 6-15 in rats).[3][5] At least three dose levels and a control group are used.[3]

-

Observations: Maternal body weight, food consumption, and clinical signs of toxicity are monitored throughout the study.[5]

-

Necropsy: On day 20 of gestation, the dams are euthanized, and the uterine contents are examined.[5]

-

Fetal Examination: Fetuses are weighed and examined for external, visceral, and skeletal malformations.[3][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,2,3,3,3-Pentafluoro-1-propanol, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. eu-rd-platform.jrc.ec.europa.eu [eu-rd-platform.jrc.ec.europa.eu]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Teratology studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Perfluoro-tert-butanol

Disclaimer: The term "PFPOH" is not a standard chemical identifier. This guide assumes the user is referring to Perfluoro-tert-butanol (PFTB) , also known by its IUPAC name, 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol. This assumption is based on the structural abbreviation "PFP" (perfluoro-), the tertiary nature implied, and the "OH" indicating an alcohol functional group.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the core physical and chemical properties of Perfluoro-tert-butanol, detailed experimental protocols for property determination and synthesis, and visualizations of key experimental workflows.

Core Physical and Chemical Properties

Perfluoro-tert-butanol (PFTB) is a unique fluorinated alcohol distinguished by its high fluorine content and the steric hindrance of the tertiary butyl group. These features impart exceptional chemical stability, high acidity for an alcohol, and unique solvent properties, making it a valuable building block in pharmaceutical and materials science.[1]

Physical Properties

PFTB is a colorless, volatile liquid at room temperature.[2] Its physical characteristics are largely dictated by the strong electronegativity of the numerous fluorine atoms and the resulting weak intermolecular forces, aside from hydrogen bonding capabilities.

Table 1: Physical Properties of Perfluoro-tert-butanol

| Property | Value | Source(s) |

| Molecular Formula | C₄HF₉O | [3] |

| Molecular Weight | 236.04 g/mol | [4] |

| Appearance | Colorless liquid | [3][5] |

| Boiling Point | 45 °C / 113 °F | [1][6] |

| Melting Point | -15 °C | [3] |

| Density | 1.690 - 1.693 g/mL at 25 °C | [3][6] |

| Vapor Pressure | 268.3 mmHg at 20 °C; 357.7 hPa at 20 °C | [3][6] |

| Refractive Index (n²⁰/D) | 1.3 | [7] |

Chemical Properties

The most notable chemical property of PFTB is its remarkably low pKa for an alcohol, which is attributed to the strong electron-withdrawing inductive effect of the three trifluoromethyl groups stabilizing the resulting alkoxide anion.[1][8] This high acidity is comparable to that of some carboxylic acids.[1]

Table 2: Chemical and Spectroscopic Properties of Perfluoro-tert-butanol

| Property | Value / Description | Source(s) |

| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol | [4] |

| CAS Number | 2378-02-1 | [3] |

| pKa | 5.4 | [1][8] |

| Solubility | Miscible in water.[8] Soluble in a range of organic solvents.[1] | |

| Chemical Stability | High thermal stability and resistance to chemical degradation due to strong C-F bonds.[1][2] | |

| ¹⁹F NMR | Sharp singlet due to nine chemically equivalent fluorine atoms. | [4][6] |

| XLogP3-AA | 2.8 | [4] |

| Hydrogen Bond Donor | Strong | [9] |

Experimental Protocols

Detailed methodologies for determining key properties and for the synthesis of PFTB derivatives are crucial for reproducible research.

Generalized Protocol for pKa Determination via ¹⁹F NMR Titration

The pKa of a fluorinated compound like PFTB can be accurately determined by monitoring the change in the ¹⁹F NMR chemical shift as a function of pH. The nine equivalent fluorine atoms in PFTB provide a strong, sharp singlet, making this method particularly suitable.

Objective: To determine the acid dissociation constant (pKa) of Perfluoro-tert-butanol in an aqueous solution.

Materials:

-

Perfluoro-tert-butanol (PFTB)

-

Deuterium oxide (D₂O)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

NMR tubes

-

Calibrated pH meter

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Sample Preparation: Prepare a stock solution of PFTB in D₂O at a known concentration (e.g., 10-20 mM).

-

Titration Series: Create a series of samples in NMR tubes by taking aliquots of the PFTB stock solution and adding varying amounts of standardized HCl or NaOH to span a pH range from approximately 2 to 8. Ensure the final volume and PFTB concentration are consistent across all samples.

-

pH Measurement: For each sample, accurately measure the pH using a calibrated pH meter.

-

NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature. Record the chemical shift (δ) of the PFTB singlet.

-

Data Analysis: Plot the observed ¹⁹F chemical shift (δ) as a function of pH. Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit) to determine the inflection point, which corresponds to the pKa of the compound. The observed chemical shift (δ_obs) is a weighted average of the shift of the protonated (δ_HA) and deprotonated (δ_A⁻) forms.

Protocol for Synthesis of Fmoc-Perfluoro-tert-butyl Tyrosine

This protocol details the use of PFTB as a reagent in a key reaction for creating labeled amino acids for peptide synthesis and ¹⁹F NMR studies.[6]

Objective: To synthesize Fmoc-perfluoro-tert-butyl tyrosine from Fmoc-4-NH₂-phenylalanine.

Materials:

-

Fmoc-4-NH₂-phenylalanine

-

Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Perfluoro-tert-butanol (PFTB)

-

Appropriate solvents (e.g., for extraction and purification)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Diazotization: Dissolve Fmoc-4-NH₂-phenylalanine in tetrafluoroboric acid. Cool the solution (e.g., in an ice bath) and add a solution of sodium nitrite dropwise to form the intermediate diazonium salt. This step is typically performed without purification of the intermediate.

-

Diazonium Coupling: Add Perfluoro-tert-butanol to the reaction mixture containing the diazonium salt. Heat the mixture to reflux. The PFTB acts as both a reagent and solvent in this step, coupling with the diazonium salt to form the perfluoro-tert-butyl ether linkage.

-

Work-up and Purification: After the reaction is complete (monitored by a suitable method like TLC), perform an appropriate aqueous work-up and extract the product into an organic solvent. Purify the crude product using column chromatography to yield the final Fmoc-perfluoro-tert-butyl tyrosine.

Mandatory Visualizations

As no direct involvement of Perfluoro-tert-butanol in biological signaling pathways has been identified in the literature, the following diagrams illustrate key experimental workflows relevant to its application and characterization.

Caption: Workflow for the two-step synthesis of a PFTB-labeled amino acid.[6]

Caption: Standard procedure for assessing thermal stability via TGA.[10]

Applications in Research and Drug Development

Perfluoro-tert-butanol is not typically used as a pharmacologically active agent itself. Instead, its value lies in its application as a specialized building block and imaging agent.

-

Pharmaceutical Intermediates: The incorporation of the perfluoro-tert-butyl group into drug candidates can enhance metabolic stability, bioavailability, and potency.[10] Its chemical inertness allows it to be used in challenging synthetic pathways.[10]

-

¹⁹F MRI and NMR: The nine magnetically equivalent fluorine atoms produce a single, sharp resonance in ¹⁹F NMR spectra, making PFTB an exceptional tag for ¹⁹F Magnetic Resonance Imaging (MRI).[11] This allows for highly sensitive, background-free imaging and quantification in complex biological systems.[6][11]

-

Material Science: PFTB is used in the development of specialty polymers and coatings that require high thermal stability and chemical resistance.[1]

Safety and Handling

Perfluoro-tert-butanol is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if inhaled, causes serious eye irritation, and causes skin irritation.[6][12] It may also cause respiratory irritation.[6][12]

-

Handling: Work should be conducted in a well-ventilated area or under a fume hood.[6] Appropriate personal protective equipment (PPE), including gloves (e.g., Viton®), safety goggles, and a lab coat, is mandatory.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Biotransforming the “Forever Chemicals”: Trends and Insights from Microbiological Studies on PFAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Method for preparing Fmoc-Tyr (tBu)-OH - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PFAS Molecules: A Major Concern for the Human Health and the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 10. benchchem.com [benchchem.com]

- 11. Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,2,3,3,3-Pentafluoro-1-propanol

This guide provides essential physical property data for 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP), a fluorinated alcohol of interest to researchers, scientists, and drug development professionals. Its unique properties make it a valuable solvent and building block in various chemical syntheses.

Core Physical Properties

The fundamental physical characteristics of 2,2,3,3,3-pentafluoro-1-propanol are its molecular weight and density. These properties are critical for stoichiometric calculations, reaction condition optimization, and formulation development.

Data Presentation

The quantitative data for 2,2,3,3,3-pentafluoro-1-propanol are summarized in the table below for clear and easy reference.

| Property | Value | Conditions |

| Molecular Formula | C3H3F5O | N/A |

| Molecular Weight | 150.0473 g/mol | N/A[1][2][3] |

| Density | 1.505 g/mL | at 25 °C[4][5][6][7] |

Experimental Protocols

The determination of molecular weight and density follows standard analytical laboratory procedures.

-

Molecular Weight Determination: The molecular weight of a compound like 2,2,3,3,3-pentafluoro-1-propanol is typically determined using mass spectrometry. This technique involves ionizing the molecule and then measuring its mass-to-charge ratio. The molecular weight is calculated from the mass of the most abundant isotopes of its constituent elements (carbon, hydrogen, fluorine, and oxygen). The value of 150.0473 g/mol represents the monoisotopic mass calculated from its chemical formula, C3H3F5O[1][2][3].

-

Density Measurement: Density is experimentally measured by determining the mass of a known volume of the substance. For a liquid like 2,2,3,3,3-pentafluoro-1-propanol, this is commonly done using a pycnometer or a digital density meter. The measurement is temperature-dependent, and the standard temperature for this reported density is 25 °C[4][5][6][7][8].

Logical Relationships of Physical Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental physical properties.

Caption: Relationship between Pentafluoropropanol and its core physical properties.

References

- 1. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]

- 2. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]

- 3. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]

- 4. Pentafluoro-1-propanol ; CAS:422-05-9 - Career Henan Chemical Co. [coreychem.com]

- 5. 2,2,3,3,3-Pentafluoropropanol (PFP) [chembk.com]

- 6. Pentafluoro-1-propanol | 422-05-9 [chemicalbook.com]

- 7. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

The Genesis of a Unique Class of Solvents and Reagents: A History of Fluorinated Alcohols

For Immediate Release

A deep dive into the history and discovery of fluorinated alcohols reveals a fascinating journey of chemical innovation, from early serendipitous discoveries to the strategic design of powerful solvents and pharmaceutical building blocks. This technical guide illuminates the key milestones, pioneering scientists, and foundational experimental work that established this important class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their origins.

The story of fluorinated alcohols is intrinsically linked to the broader history of organofluorine chemistry. A pivotal moment arrived in 1886 when Henri Moissan successfully isolated elemental fluorine, a notoriously reactive element. This breakthrough paved the way for the controlled introduction of fluorine into organic molecules. Shortly after, in 1892, the Belgian chemist Frédéric Swarts developed the first practical method for fluorination through halogen exchange, a reaction that now bears his name. The Swarts reaction, which utilizes antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine, became a cornerstone of early organofluorine synthesis.[1][2]

While the Swarts reaction was initially used to prepare a range of organofluorine compounds, the first synthesis of a fluorinated alcohol, 2,2,2-trifluoroethanol (B45653) (TFEA), is credited to Swarts in 1933. This seminal work marked the true beginning of the field of fluorinated alcohols. Another significant early fluorinated alcohol, 2-fluoroethanol (B46154), was originally synthesized by treating 2-chloroethanol (B45725) with potassium fluoride (B91410) in a Finkelstein-type reaction.[1]

These early discoveries laid the groundwork for the development of a diverse array of fluorinated alcohols, each with unique and valuable properties. The high electronegativity of the fluorine atoms dramatically influences the chemical and physical characteristics of these alcohols compared to their non-fluorinated analogs. This leads to enhanced acidity, lower nucleophilicity, and a remarkable ability to form strong hydrogen bonds, making them exceptional solvents for a variety of chemical transformations.[3][4]

Key Historical Developments

A timeline of the crucial discoveries in the history of fluorinated alcohols is presented below.

Caption: Timeline of key discoveries in the history of fluorinated alcohols.

Foundational Experimental Protocols

The early syntheses of fluorinated alcohols, while conceptually straightforward, required careful execution due to the nature of the reagents involved. Below are detailed methodologies for the preparation of two key early examples.

Swarts' Synthesis of 2,2,2-Trifluoroethanol (1933) - A Representative Protocol

Objective: To synthesize 2,2,2-trifluoroethanol by fluorination of a 2,2,2-trichloroethanol (B127377) precursor using antimony trifluoride.

Materials:

-

2,2,2-trichloroethanol

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Anhydrous reaction vessel with a reflux condenser and distillation apparatus

-

Heating mantle

-

Receiving flask cooled in an ice bath

Procedure:

-

The reaction apparatus is thoroughly dried to prevent side reactions with water.

-

Antimony trifluoride is placed in the reaction vessel.

-

A catalytic amount of antimony pentachloride is added to the vessel.

-

2,2,2-trichloroethanol is slowly added to the reaction mixture.

-

The mixture is gently heated to initiate the halogen exchange reaction. The progress of the reaction can be monitored by the distillation of the lower-boiling product.

-

The crude 2,2,2-trifluoroethyl chloride product is collected in the cooled receiving flask.

-

The collected halide is then hydrolyzed to 2,2,2-trifluoroethanol. This can be achieved by heating with a suitable base, such as an aqueous solution of sodium carbonate, followed by acidification and extraction.

-

The final product is purified by fractional distillation.

Caption: Generalized experimental workflow for the Swarts synthesis of a trifluoroethyl compound.

Pattison's Synthesis of 2-Fluoroethanol

The synthesis of 2-fluoroethanol, as described in the work of Pattison and colleagues, provides another foundational experimental protocol.

Objective: To synthesize 2-fluoroethanol via a nucleophilic substitution reaction.

Materials:

-

2-Chloroethanol

-

Potassium fluoride (KF)

-

High-boiling solvent (e.g., diethylene glycol)

-

Reaction vessel with a stirrer, dropping funnel, and distillation head

-

Heating mantle

-

Receiving flask

Procedure:

-

A mixture of dry, powdered potassium fluoride and the high-boiling solvent is placed in the reaction vessel and heated to 170-180 °C with stirring.

-

2-Chloroethanol is added dropwise to the hot mixture over a period of several hours.

-

The 2-fluoroethanol product, having a lower boiling point than the starting material and solvent, distills from the reaction mixture as it is formed.

-

The crude distillate is collected.

-

The crude product is then purified by redistillation to yield pure 2-fluoroethanol.

References

A Preliminary Investigation of 2,2,3,3,3-Pentafluoropropanol as a Specialized Solvent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,3-Pentafluoro-1-propanol (PFP), also known by its synonym 1H,1H-Pentafluoropropanol, is a fluorinated alcohol gaining significant attention as a specialized solvent and versatile chemical intermediate.[1] Its unique combination of properties—derived from its highly fluorinated carbon chain—includes exceptional thermal stability, chemical resistance, and a distinct polarity, making it a valuable tool in organic synthesis, materials science, and particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of PFP's physicochemical properties, solvent characteristics, key applications, and safety protocols, offering a preliminary investigation for professionals in drug development and chemical research.

Physicochemical Properties of Pentafluoropropanol

PFP is a clear, colorless liquid at room temperature.[1][3] Its physical and chemical properties are summarized below, providing a foundation for understanding its behavior as a solvent and reagent.

| Property | Value | References |

| Molecular Formula | C₃H₃F₅O | [1][4] |

| Molecular Weight | 150.05 g/mol | [1][5] |

| CAS Number | 422-05-9 | [1][4] |

| Appearance | Clear, colorless liquid | [1][3] |

| Boiling Point | 80-81 °C | [1][4] |

| Density | 1.505 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.288 | [4][5] |

| pKa | 12.45 ± 0.10 (Predicted) | [4] |

| Water Solubility | 21.9 g/L at 25 °C | [4][6] |

| LogP (Octanol/Water) | 1.23 | [4] |

Core Solvent Characteristics

The extensive fluorination of PFP imparts a unique combination of solvent properties that distinguish it from conventional alcohols.

-

Polarity and Hydrogen Bonding : PFP is a polar solvent capable of forming hydrogen bonds, which enhances its ability to dissolve a wide range of organic compounds.[1] The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl proton compared to non-fluorinated analogs, making it a strong hydrogen bond donor. This property is crucial for stabilizing intermediates and activating substrates in various chemical reactions.

-

Solubilizing Power : Its polar nature makes it an excellent solvent for many organic compounds and is particularly effective for dissolving substances in the pharmaceutical and agrochemical fields.[1] It is also used as a specialized solvent for fluorinated compounds and can enhance reaction efficiency and selectivity.[1]

-

Thermal and Chemical Stability : The strong carbon-fluorine bonds in PFP contribute to its high thermal and chemical stability.[1][7] It remains stable under normal storage and handling conditions and is resistant to decomposition at elevated temperatures, making it suitable for reactions requiring heat.[8][9]

-

Low Nucleophilicity : A key characteristic of fluorinated alcohols like PFP is their reduced nucleophilicity compared to standard alcohols. This allows PFP to function as a non-participating polar, protic solvent in reactions where nucleophilic attack from the solvent would be an undesirable side reaction.

Applications in Research and Drug Development

PFP's distinct properties make it a versatile tool across several scientific disciplines, from organic synthesis to analytical chemistry.

Organic Synthesis and Catalysis

PFP serves as both a solvent and a reagent in organic synthesis, where it can enhance reaction rates and yields.[1] It is particularly valuable in the synthesis of other fluorinated intermediates, which are critical building blocks in modern chemistry.[2] For instance, it is used to generate fluorinated α-keto ethers and to prepare trifluoromethyl ynamines, which are precursors to α-trifluoromethyl-α,β-unsaturated amides.[4]

Caption: A common synthetic route to PFP via catalytic hydrogenation.

Pharmaceutical and Agrochemical Intermediate

PFP is frequently used as an intermediate in the synthesis of pharmaceutical and agrochemical compounds.[3][6] The incorporation of fluorine atoms into active molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, often leading to improved drug candidates with better efficacy and pharmacokinetic profiles.[2]

Caption: Role of PFP in synthesizing APIs with enhanced properties.

Analytical Chemistry Applications

In analytical science, PFP is employed as a derivatization reagent, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. It reacts with specific functional groups in target analytes to increase their volatility and thermal stability, improving their chromatographic separation and detection. It has been successfully used in the analysis of biomolecules such as L-tryptophan, serotonin, and cocaine metabolites in biological samples like plasma and urine.[4]

Caption: Workflow for GC-MS analysis using PFP as a derivatization agent.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are examples of protocols involving PFP.

Purification of this compound

For applications requiring high purity, commercial PFP can be further purified.

Protocol:

-

Combine the commercial-grade 2,2,3,3,3-Pentafluoro-1-propanol with alumina (B75360) in a suitable flask.

-

Shake the mixture vigorously for 24 hours to remove impurities.

-

Filter the mixture to remove the alumina.

-

Add anhydrous potassium carbonate (K₂CO₃) to the filtered liquid to act as a drying agent.

-

Perform a distillation of the dried alcohol.

-

Collect the middle fraction that distills at approximately 80-81 °C.

-

For highest purity, a subsequent redistillation of the collected fraction can be performed.[4]

General Protocol for Derivatization in GC-MS

This protocol outlines a conceptual workflow for using PFP as a derivatization reagent for the analysis of biomolecules.

Objective: To convert non-volatile or thermally labile analytes (e.g., amino acids, drug metabolites) into volatile derivatives suitable for GC-MS analysis.

Materials:

-

Analyte sample (e.g., extracted from plasma)

-

2,2,3,3,3-Pentafluoro-1-propanol (PFP)

-

Acylating agent (e.g., trifluoroacetic anhydride (B1165640), pentafluoropropionic anhydride)

-

Aprotic solvent (e.g., ethyl acetate, acetonitrile)

-

Heating block or water bath

-

GC-MS system

Methodology:

-

Sample Preparation: Prepare a dried extract of the analyte in a reaction vial.

-

Reagent Addition: Add the aprotic solvent, PFP, and the acylating agent to the vial. The PFP will esterify carboxyl groups, while the anhydride will acylate amino and hydroxyl groups.

-

Reaction: Seal the vial and heat it (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure the derivatization reaction goes to completion.

-

Solvent Evaporation: After cooling, evaporate the solvent and excess reagents under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

-

Analysis: Inject the sample into the GC-MS and run the appropriate temperature program and mass spectrometry method to separate and detect the derivatized analyte.[4]

Safety, Handling, and Toxicology

Proper handling of PFP is essential due to its potential hazards. It is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[8][10][11]

Hazard Identification and Precautions

| Hazard Class | GHS Statements | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed.[8][10] H332: Harmful if inhaled.[12] | P264: Wash hands thoroughly after handling.[8][10] P270: Do not eat, drink or smoke when using this product.[8][10] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] |

| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure.[8][10] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[8][10] |

| Irritation | H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] | Wear appropriate protective gloves, clothing, and eye/face protection.[9][12][13] |

| Flammability | H226: Flammable liquid and vapor.[12][13] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[13] |

Handling and Storage

-

Handling : Always handle PFP in a well-ventilated area, preferably within a fume hood, while wearing suitable personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[9][10][13] Avoid contact with skin and eyes and prevent the formation of aerosols.[9][10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[9][13] Keep it away from incompatible materials.

-

Incompatible Materials : Strong oxidizing agents, strong acids, strong bases, and acid anhydrides.[6][13]

Toxicological Data

Conclusion

2,2,3,3,3-Pentafluoropropanol is a specialized solvent with a compelling profile for advanced chemical applications. Its unique combination of polarity, hydrogen-bonding capability, chemical stability, and low nucleophilicity makes it an effective medium for challenging reactions and a crucial building block for high-performance molecules. For researchers and professionals in drug development, PFP offers a strategic tool for synthesizing novel fluorinated compounds with enhanced pharmacological properties. As research continues, the range of applications for PFP is expected to expand, solidifying its role as a valuable solvent in the modern chemical laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,2,3,3,3-Pentafluoropropanol | 422-05-9 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pentafluoro-1-propanol | 422-05-9 [chemicalbook.com]

- 5. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]

- 6. 2,2,3,3,3-Pentafluoro-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. Page loading... [guidechem.com]

- 8. daikinchemicals.com [daikinchemicals.com]

- 9. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. daikinchemicals.com [daikinchemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Profile of 2,2,3,3,3-Pentafluoropropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,2,3,3,3-pentafluoropropanol, a crucial fluorinated building block in pharmaceutical and materials science. This document presents quantitative data in structured tables, details experimental protocols for data acquisition, and includes visualizations to illustrate analytical workflows.

Introduction

2,2,3,3,3-Pentafluoropropanol (C₃H₃F₅O, CAS No: 422-05-9) is a colorless liquid with a molecular weight of 150.05 g/mol .[1][2] Its unique properties, derived from the high degree of fluorination, make it a valuable solvent and reagent in organic synthesis. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide focuses on the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for 2,2,3,3,3-pentafluoropropanol.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of 2,2,3,3,3-pentafluoropropanol exhibits characteristic absorption bands corresponding to its functional groups. The table below summarizes the major peaks.[3]

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| ~3670 | ~65 | O-H stretch (free) |

| ~2980 | ~50 | C-H stretch |

| ~1400 | ~30 | O-H bend |

| ~1100-1350 | ~5-20 | C-F stretch |

| ~1060 | ~25 | C-O stretch |

| ~830 | ~45 | C-C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for 2,2,3,3,3-pentafluoropropanol is crucial for confirming its structure. While comprehensive public data is limited, typical chemical shift ranges and coupling patterns for similar fluorinated alcohols can be informative.

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methylene (B1212753) protons (CH₂) due to coupling with the adjacent CF₂ group, and a broad singlet for the hydroxyl proton (OH).

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the CH₂, CF₂, and CF₃ carbons. The signals will exhibit complex splitting patterns due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two multiplets, one for the CF₂ group and one for the CF₃ group, with coupling between them.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2,2,3,3,3-pentafluoropropanol provides a fragmentation pattern that is characteristic of its molecular structure. The major fragments are listed in the table below.[1]

| m/z | Relative Intensity (%) | Assignment |

| 31 | 100 | CF⁺ |

| 51 | 95 | CHF₂⁺ |

| 69 | 80 | CF₃⁺ |

| 81 | 40 | C₂F₃⁺ |

| 101 | 35 | C₂F₄H⁺ |

| 119 | 10 | C₂F₅⁺ |

| 131 | 5 | [M-H₂O]⁺ |

| 150 | <1 | M⁺ (Molecular Ion) |

Experimental Protocols

This section outlines generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid 2,2,3,3,3-pentafluoropropanol.

Methodology: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples.

-

Instrument Setup:

-

Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹).

-

Perform a background scan with a clean, empty ATR crystal.

-

-

Sample Preparation:

-

Place a single drop of 2,2,3,3,3-pentafluoropropanol directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra of 2,2,3,3,3-pentafluoropropanol.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 2,2,3,3,3-pentafluoropropanol in a suitable deuterated solvent (e.g., 0.6 mL of chloroform-d (B32938) (CDCl₃) or acetone-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR) if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Tune and shim the NMR spectrometer for the specific nucleus being observed.

-

For ¹³C and ¹⁹F NMR, proton decoupling is typically applied to simplify the spectra.

-

-

Data Acquisition:

-

Acquire the Free Induction Decay (FID) using appropriate pulse sequences.

-

Adjust acquisition parameters such as the number of scans, relaxation delay, and spectral width to obtain a spectrum with adequate signal-to-noise and resolution.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of 2,2,3,3,3-pentafluoropropanol and to separate it from other volatile components.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 2,2,3,3,3-pentafluoropropanol in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

-

GC-MS Instrument Parameters (Typical):

-

Injector: Split/splitless inlet, 250 °C.

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 30-200.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to 2,2,3,3,3-pentafluoropropanol.

-

Compare the obtained mass spectrum with a reference library for identification.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a foundational understanding of the analytical characterization of 2,2,3,3,3-pentafluoropropanol. Accurate interpretation of IR, NMR, and MS data is critical for its application in research and development. While this guide offers a comprehensive summary of available information, experimental verification on the specific instrumentation is always recommended for precise and reliable results.

References

Understanding the Acidity of 2,2,3,3,3-Pentafluoropropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concept: The Inductive Effect and Enhanced Acidity

The acidity of an alcohol is determined by the stability of its corresponding alkoxide conjugate base. The presence of highly electronegative fluorine atoms in close proximity to the hydroxyl group significantly influences the pKa of an alcohol. This is primarily due to the negative inductive effect (-I effect), where the electron-withdrawing fluorine atoms pull electron density away from the oxygen atom. This delocalization of negative charge stabilizes the resulting alkoxide ion, making the parent alcohol more acidic (i.e., having a lower pKa) compared to its non-fluorinated counterpart.

The magnitude of this acidifying effect is cumulative and dependent on the number and position of the fluorine atoms. As more fluorine atoms are introduced, the stability of the conjugate base increases, leading to a progressive decrease in the pKa value.

Caption: Inductive effect of fluorine atoms on the acidity of propanol.

Quantitative Data on Fluoroalcohol Acidity

To contextualize the pKa of 2,2,3,3,3-pentafluoropropanol, the following table summarizes the experimental and predicted pKa values of related alcohols. The data clearly demonstrates the trend of increasing acidity with an increasing number of fluorine substituents.

| Compound Name | Structure | Number of Fluorine Atoms | pKa Value | Reference/Note |

| 1-Propanol | CH₃CH₂CH₂OH | 0 | ~16 | [1][2][3][4] |

| 2-Propanol | CH₃CH(OH)CH₃ | 0 | ~17 | [5] |

| 2,2-Difluoro-1-propanol | CH₃CF₂CH₂OH | 2 | 13.91 (Predicted) | [6][7][8] |

| 2,2,2-Trifluoroethanol | CF₃CH₂OH | 3 | 12.4 | [9][10][11] |

| 2,2,3,3,3-Pentafluoropropanol | CF₃CF₂CH₂OH | 5 | ~11-12 (Estimated) | Educated Estimate |

| 1,1,1,3,3,3-Hexafluoroisopropanol | (CF₃)₂CHOH | 6 | 9.3 | [12] |

Note: The pKa of 2,2,3,3,3-pentafluoropropanol is an educated estimate based on the trend observed in the table. The increasing number of fluorine atoms from trifluoroethanol to this compound would lead to a more stabilized conjugate base, thus a lower pKa.

Experimental Protocols for pKa Determination

The determination of pKa values for fluorinated alcohols can be achieved through various experimental techniques. The two most common and reliable methods are potentiometric titration and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

This classical method involves the gradual addition of a titrant (a strong base) to a solution of the acidic fluoroalcohol and monitoring the resulting pH change.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). The solution should be carbonate-free to avoid buffering effects.

-

Prepare a solution of the fluoroalcohol of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is an issue.

-

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the fluoroalcohol.

-

Titration Procedure:

-

Place a known volume of the fluoroalcohol solution into a thermostatted titration vessel.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized strong base solution in small, precise increments using a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.

-

Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

¹⁹F NMR Spectroscopy

This modern technique is particularly well-suited for fluorinated compounds. It relies on the change in the ¹⁹F NMR chemical shift of the fluorine atoms as the molecule transitions from its protonated to its deprotonated state.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions with precisely known pH values that span the expected pKa of the fluoroalcohol.

-

Dissolve a small amount of the fluoroalcohol in each buffer solution to a constant concentration.

-

Add a small amount of a fluorinated reference compound with a known pKa to each sample for accurate chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire the ¹⁹F NMR spectrum for each sample at a constant temperature.

-

Record the chemical shift (δ) of the fluorine signal(s) of the fluoroalcohol in each spectrum.

-

-

Data Analysis:

-

Plot the observed ¹⁹F chemical shift (δ) as a function of the pH of the buffer solutions. This will generate a sigmoidal titration curve.

-

The chemical shift of the fully protonated species (δHA) and the fully deprotonated species (δA⁻) are the plateaus of the sigmoid curve at low and high pH, respectively.

-

The pKa can be determined by fitting the data to the following equation: δ = (δHA + δA⁻ * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

-

The pKa corresponds to the pH at the inflection point of the sigmoidal curve, where the chemical shift is the average of δHA and δA⁻.

-

Caption: Experimental workflow for pKa determination by ¹⁹F NMR.

Conclusion

Understanding the pKa of 2,2,3,3,3-pentafluoropropanol is essential for predicting its behavior in various chemical and biological systems. While an experimental value is not currently documented, a well-reasoned estimation based on the established acidifying effects of fluorine substitution places its pKa in the range of 11-12. This increased acidity, relative to non-fluorinated propanol, is a direct consequence of the powerful electron-withdrawing nature of the five fluorine atoms, which stabilizes the conjugate base. For researchers and professionals in drug development, this enhanced acidity can have significant implications for molecular interactions, solubility, and reactivity, making it a critical parameter to consider in the design and application of molecules containing this moiety. The experimental protocols detailed in this guide provide a robust framework for the precise determination of the pKa of this and other novel fluorinated compounds.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 1-Propanol - Wikipedia [en.wikipedia.org]

- 3. Showing Compound n-propanol (FDB031044) - FooDB [foodb.ca]

- 4. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 2-Propanol (FDB008282) - FooDB [foodb.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. 2,2-Difluoropropanol | 33420-52-9 [m.chemicalbook.com]

- 8. Cas 33420-52-9,2,2-DIFLUOROPROPANOL | lookchem [lookchem.com]

- 9. Trifluoroethanol [drugfuture.com]

- 10. 2,2,2-Trifluorethanol | 75-89-8 [m.chemicalbook.com]

- 11. 2,2,2-Trifluoroethanol|lookchem [lookchem.com]

- 12. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

Methodological & Application

The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the use of 1,1,1,3,3-pentafluoropropan-2-ol in peptide synthesis is not documented in readily available scientific literature, this inquiry likely pertains to two classes of fluorinated compounds that are staples in modern peptide chemistry: fluorinated alcohols , such as the closely related 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) , and pentafluorophenyl (PFP) active esters . Both play critical roles in overcoming common challenges in peptide synthesis, particularly in the assembly of "difficult sequences" prone to aggregation and in achieving high coupling efficiency with minimal racemization.

This document provides detailed application notes and protocols for the use of HFIP as a solubilizing agent and in cleavage cocktails, and for the application of PFP esters in robust amide bond formation during Solid-Phase Peptide Synthesis (SPPS).

Part 1: The Role of Hexafluoroisopropanol (HFIP) in Overcoming Peptide Aggregation

On-resin aggregation of the growing peptide chain is a primary cause of synthetic failure, leading to incomplete coupling and deprotection steps, and resulting in low yields and purity.[1] Hydrophobic peptides and those with a tendency to form stable secondary structures like β-sheets are particularly susceptible.[2] Fluorinated alcohols, most notably HFIP, are powerful tools for disrupting these aggregates.[3][4]

Principle of Operation

HFIP is a highly polar, non-coordinating solvent with a strong propensity to break hydrogen bonds. Its mechanism of action in disrupting peptide aggregation involves:

-

Disruption of Secondary Structures: HFIP can interject into the hydrogen-bonding networks that stabilize β-sheets and other aggregates, effectively solubilizing the peptide chain.[5]

-

Monomerization of Peptides: By breaking down intermolecular aggregates, HFIP promotes a monomeric state of the peptide, making reactive sites accessible for coupling and deprotection reagents. This is particularly crucial for amyloidogenic peptides like amyloid-beta (Aβ).[3][6][7]

-

Improved Solvation: HFIP can improve the solvation of both the peptide and the resin, leading to better reaction kinetics.[2]

Applications

-

Disaggregation of "Difficult Sequences" during SPPS: HFIP can be used as a co-solvent or in special washing steps to break up aggregates.

-

Solubilization of Purified Peptides: HFIP is an excellent solvent for dissolving and monomerizing purified, often insoluble, peptides for analytical or further experimental use.[3][7]

-

TFA-Free Cleavage Cocktails: HFIP can be used in acidic cleavage cocktails as an alternative to trifluoroacetic acid (TFA), which can be harsh on sensitive peptides.[8]

Experimental Protocols

Protocol 1: Disaggregation of Amyloid-Beta (1-42) Peptide

This protocol is adapted for researchers working with aggregation-prone amyloid peptides.

Materials:

-

Lyophilized Amyloid-Beta (1-42) peptide

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), peptide synthesis grade

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Nitrogen gas stream

-

Bath sonicator

Procedure:

-

Add HFIP directly to the lyophilized peptide to a concentration of 1 mg/mL. Vortex gently to dissolve.[9]

-

Dry the HFIP/peptide solution under a gentle stream of nitrogen gas to form a thin film.

-

Re-dissolve the peptide film in 100% HFIP to a concentration of 1 mg/mL.[9]

-

Sonicate the solution in a bath sonicator for 5-10 minutes.[9]

-

Repeat steps 2-4 for a total of three HFIP treatments.

-

After the final drying step, dissolve the peptide film in anhydrous DMSO to create a stock solution (e.g., 5 mM). This monomeric stock solution can then be diluted into aqueous buffers for aggregation or toxicity studies.[7]

Protocol 2: On-Resin Treatment of Aggregated Peptides during SPPS

This protocol can be used as a rescue or preventative measure when aggregation is detected (e.g., by a positive Kaiser test after a prolonged coupling time).

Materials:

-

Peptide-resin exhibiting aggregation

-

Dichloromethane (DCM)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

After a failed coupling or deprotection step, wash the peptide-resin thoroughly with DMF (3 x 1 min).

-

Prepare a solution of 20-30% HFIP in DCM.[10]

-

Wash the resin with the HFIP/DCM solution for 15-30 minutes with gentle agitation.[10]

-

Drain the HFIP/DCM solution.

-

Wash the resin thoroughly with DCM (3 x 1 min) followed by DMF (3 x 1 min) to remove all traces of HFIP.

-

Proceed with the next scheduled step in the synthesis (e.g., re-coupling or deprotection).

Protocol 3: TFA-Free Cleavage using HCl in HFIP

This protocol is an alternative to standard TFA cleavage, particularly for peptides with acid-sensitive groups.

Materials:

-

Dried peptide-resin

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Scavengers (e.g., Triisopropylsilane (TIS), water)

-

Cold diethyl ether

Procedure:

-

Prepare the cleavage cocktail: 0.1 N HCl in HFIP. This can be made by adding the appropriate amount of concentrated HCl to HFIP. For example, for 10 mL of cocktail, add approximately 83 µL of concentrated HCl to 10 mL of HFIP.

-

Add scavengers to the cocktail as needed, typically 2.5-5% of the total volume (e.g., 2.5% water, 2.5% TIS).

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.[8]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolate the peptide by centrifugation and decantation, followed by washing with cold ether.

-

Dry the crude peptide under vacuum.

Data Presentation

Part 2: Pentafluorophenyl (PFP) Esters for Efficient and Low-Racemization Peptide Coupling

Pentafluorophenyl (PFP) esters are highly reactive active esters used for the formation of peptide bonds.[11] They offer a significant advantage over many in-situ coupling reagents by providing rapid, efficient coupling with a reduced risk of racemization, a critical factor for the biological activity of the final peptide.[3]

Principle of Operation

The high reactivity of PFP esters is due to the strong electron-withdrawing nature of the pentafluorophenyl group. This makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. PFP esters are stable enough to be isolated and stored, or they can be generated in situ.[3][11]

Applications

-

Coupling of Sterically Hindered Amino Acids: PFP esters are effective where standard coupling reagents may fail.

-

Minimizing Racemization: They are particularly useful for coupling amino acids prone to racemization, such as histidine and cysteine.

-

Difficult Sequences: The high reactivity helps to drive couplings to completion for sequences that are known to be challenging.

Experimental Protocols

Protocol 4: In-situ Generation and Coupling of PFP Esters

This protocol describes the formation of the PFP active ester directly in the reaction vessel.

Materials:

-

Fmoc-protected amino acid (3 equivalents)

-

Pentafluorophenol (PFP-OH) (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

Deprotected peptide-resin (1 equivalent)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve the Fmoc-amino acid and PFP-OH in DMF.

-

Add DIC to the amino acid/PFP-OH solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

Add the activated PFP-ester solution to the swollen resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next deprotection step.

Protocol 5: Coupling with Pre-formed Fmoc-Amino Acid-PFP Esters

This is the most common method, utilizing commercially available or pre-synthesized active esters.

Materials:

-

Fmoc-amino acid-PFP ester (1.5 - 3 equivalents)

-

Deprotected peptide-resin (1 equivalent)

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt) (optional, 1.5 - 3 equivalents)

Procedure:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve the Fmoc-amino acid-PFP ester (and HOBt, if used) in DMF.

-

Add the active ester solution to the resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. Coupling is often very rapid.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next deprotection step.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance in SPPS

| Coupling Reagent/Method | Typical Coupling Time | Typical Coupling Yield | Notes on Racemization |

| Fmoc-AA-OPfp | 1-2 hours | >99% | Low racemization, especially for sensitive residues.[11] |

| HATU/DIPEA | 5-20 minutes | >99.5% | Very low racemization; highly efficient but more expensive. |

| HBTU/DIPEA | 20-60 minutes | >99% | Generally low, but can be higher than HATU for some residues. |

| DIC/HOBt | 1-3 hours | >98% | A cost-effective standard; racemization is suppressed by HOBt. |

Data compiled from various sources and represents typical performance.

Table 2: Racemization Levels for a Model Dipeptide (Fmoc-Ser(tBu)-L-Leu-OtBu) with Different Coupling Reagents

| Coupling Reagent | % Epimerization (D-Ser) |

| Ynamide (MYMTsA) | 0.9 |

| DEPBT | 1.1 |

| EDC/HOBt | 1.4 |

| DIC/HOBt | 1.7 |

| PyBOP | 2.1 |

| HBTU | 2.3 |

| HATU | 2.4 |

| DCC | 2.7 |

Adapted from Liang, X. et al. (2017). Note that performance can be sequence and condition dependent.

Mandatory Visualizations

Conclusion

While pentafluoropropanol itself is not a common reagent in peptide synthesis, the principles of using fluorinated compounds are well-established and powerful. Hexafluoroisopropanol (HFIP) serves as an indispensable tool for managing peptide aggregation, improving the success rate for notoriously difficult sequences. Concurrently, the use of pentafluorophenyl (PFP) active esters provides a robust method for forming peptide bonds with high efficiency and minimal loss of stereochemical integrity. For researchers and drug development professionals, mastering the application of these fluorinated reagents is a key step toward the successful synthesis of complex and high-purity peptides.

References

- 1. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 9. abcam.cn [abcam.cn]

- 10. peptide.com [peptide.com]

- 11. Epimerisation in Peptide Synthesis [mdpi.com]

Application Notes and Protocols for 2,2,3,3,3-Pentafluoropropanol in NMR Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of biomolecules in solution. However, a significant challenge in NMR studies of peptides and proteins is sample aggregation, which can lead to poor spectral quality and loss of signal. 2,2,3,3,3-Pentafluoropropanol (PFP) is a fluorinated alcohol that has emerged as a valuable co-solvent for NMR sample preparation, particularly for aggregation-prone peptides and proteins, such as those implicated in amyloid diseases. Its ability to disrupt intermolecular hydrogen bonds that lead to aggregation and to induce stabilizing secondary structures makes it an excellent tool for improving spectral resolution and enabling the study of otherwise intractable biomolecules.

Advantages of 2,2,3,3,3-Pentafluoropropanol in NMR Sample Preparation

The use of PFP as a co-solvent in NMR sample preparation offers several key advantages:

-

Disaggregation of Peptides and Proteins: PFP is highly effective at dissolving and preventing the aggregation of hydrophobic and amyloidogenic peptides that are insoluble in aqueous buffers.[1] Fluorinated alcohols like PFP are known to disaggregate β-sheet-rich amyloid protein aggregates.[1]

-

Induction of Secondary Structure: PFP can induce and stabilize α-helical and β-hairpin conformations in peptides and proteins. This can simplify complex spectra and provide insights into the conformational preferences of the biomolecule.

-

Improved Spectral Quality: By reducing aggregation and promoting a more homogenous conformational state, PFP can lead to sharper NMR signals and improved spectral dispersion.

-

Mimicry of Biological Environments: The hydrophobic environment provided by PFP can, in some cases, mimic the interior of a protein or a biological membrane, providing valuable structural information in a non-crystalline state.

Properties of 2,2,3,3,3-Pentafluoropropanol

| Property | Value |

| Chemical Formula | C₃H₃F₅O[2] |

| Molecular Weight | 150.05 g/mol [2] |

| Boiling Point | 81 °C |

| Density | 1.489 g/mL |

| ¹H NMR Chemical Shifts | The proton NMR spectrum of PFP shows a triplet at approximately 4.2 ppm (for the -CH₂- group) and a broad singlet for the hydroxyl proton (-OH), the position of which is concentration and temperature dependent.[3] |

Experimental Protocols

Protocol 1: Solubilization of Aggregation-Prone Peptides

This protocol is designed for peptides that are known to aggregate in aqueous solutions, such as amyloid-β fragments.

Materials:

-

Lyophilized peptide

-

2,2,3,3,3-Pentafluoropropanol (PFP), NMR grade

-

Deuterium oxide (D₂O)

-

NMR tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Initial Dissolution in PFP:

-

Weigh a small, precisely known amount of the lyophilized peptide into a clean, dry microcentrifuge tube.

-

Add a minimal volume of 100% PFP to the peptide to create a concentrated stock solution. The exact volume will depend on the peptide's solubility, but a starting point is 10-20 µL per mg of peptide.

-

Vortex the sample thoroughly to ensure complete dissolution. The solution should be clear and free of visible aggregates.

-

-

Preparation of the NMR Sample:

-

In a separate microcentrifuge tube, prepare the desired PFP/water co-solvent mixture. For initial screening, a 30-50% (v/v) PFP in D₂O is a good starting point. The optimal ratio will need to be determined empirically for each peptide.

-

Transfer a calculated volume of the peptide stock solution in PFP to the PFP/D₂O mixture to achieve the final desired peptide concentration (typically 0.1-1.0 mM for peptide NMR).

-

The final sample volume for a standard 5 mm NMR tube is typically 500-600 µL.

-

Vortex the final sample gently to ensure homogeneity.

-

-